3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a thiadiazole and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated thiadiazole.
Formation of the Carboxamide Linkage: This step involves the reaction of the piperidine-thiadiazole intermediate with a thiophene carboxylic acid derivative under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs.
Purification Techniques: Including crystallization, distillation, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions:
Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiadiazole rings.
Reduction: Amine derivatives from the reduction of the carboxamide group.
Substitution: Various substituted thiophene and thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The thiadiazole and thiophene rings can engage in π-π stacking interactions or hydrogen bonding with biological targets.
Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.
Comparison with Similar Compounds
Similar Compounds
3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide: Lacks the thiophene ring, potentially altering its biological and chemical properties.
N-(thiophen-2-yl)piperidine-1-carboxamide: Lacks the thiadiazole ring, which may affect its reactivity and applications.
3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(phenyl)piperidine-1-carboxamide: Substitutes the thiophene ring with a phenyl group, which can influence its interaction with biological targets and its physical properties.
Uniqueness
The combination of the thiadiazole and thiophene rings in 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide provides a unique structural framework that can offer distinct electronic, chemical, and biological properties compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-9-15-16-12(20-9)10-4-2-6-17(8-10)13(18)14-11-5-3-7-19-11/h3,5,7,10H,2,4,6,8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKPTXALXQCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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